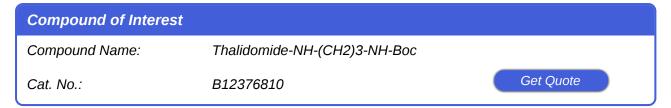


Spectroscopic Confirmation of Thalidomide-NH-(CH2)3-NH-Boc: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **Thalidomide-NH-(CH2)3-NH-Boc**, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). By examining the ¹H NMR, ¹³C NMR, and mass spectrometry data of the final product in relation to its precursors, 4-aminothalidomide and N-Boc-1,3-diaminopropane, this document offers a clear methodology for confirming the successful synthesis and structure of this critical molecule.

Spectroscopic Data Comparison

The successful synthesis of **Thalidomide-NH-(CH2)3-NH-Boc** can be unequivocally confirmed by comparing its spectroscopic data with that of its starting materials. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data.

Table 1: ¹H NMR Data Comparison (Predicted for Final Product)



Compound	Key Protons	Chemical Shift (δ)	Multiplicity
4-Aminothalidomide	Aromatic-H	7.0-7.8	m
CH (glutarimide)	~5.0	dd	
NH ₂	~5.9	S	_
CH ₂ (glutarimide)	2.0-2.9	m	_
NH (glutarimide)	~8.3	S	
N-Boc-1,3- diaminopropane	NH (Boc)	~4.8	t
CH ₂ -NHBoc	~3.1	q	
CH2-CH2-CH2	~1.6	р	_
CH ₂ -NH ₂	~2.7	t	_
С(СНз)з	1.42	S	_
Thalidomide-NH- (CH2)3-NH-Boc	Aromatic-H	7.0-7.7	m
CH (glutarimide)	~5.1	dd	
NH (aromatic)	~6.5	t	_
CH ₂ -NH (aromatic)	~3.4	q	_
CH2-CH2-CH2	~1.9	р	_
CH ₂ -NHBoc	~3.2	q	_
NH (Boc)	~4.9	t	_
С(СНз)з	1.44	S	_
NH (glutarimide)	~8.3	S	_

Table 2: 13C NMR Data Comparison (Predicted for Final Product)



Compound	Key Carbons	Chemical Shift (δ) ppm
4-Aminothalidomide	C=O (phthalimide)	~167, ~169
C=O (glutarimide)	~170, ~173	
C-NH ₂ (aromatic)	~145	-
Aromatic C	110-136	-
CH (glutarimide)	~49	_
CH ₂ (glutarimide)	~22, ~31	
N-Boc-1,3-diaminopropane	C=O (Boc)	~156
C(CH ₃) ₃	~79	
CH ₂ -NHBoc	~40	_
CH2-CH2-CH2	~33	_
CH2-NH2	~42	
C(CH ₃) ₃	~28	_
Thalidomide-NH-(CH2)3-NH- Boc	C=O (phthalimide)	~167, ~168
C=O (glutarimide)	~170, ~173	
C-NH (aromatic)	~147	_
Aromatic C	110-136	_
CH (glutarimide)	~49	-
CH ₂ -NH (aromatic)	~42	_
CH2-CH2-CH2	~30	_
CH ₂ -NHBoc	~39	_
C=O (Boc)	~156	_
C(CH ₃) ₃	~79	_
C(CH ₃) ₃	~28	_



Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H]+
4-Aminothalidomide	C13H11N3O4	273.25	274.08
N-Boc-1,3- diaminopropane	C8H18N2O2	174.24	175.14
Thalidomide-NH- (CH2)3-NH-Boc	C21H25N5O6	443.45	444.19

Experimental Protocols

A representative protocol for the synthesis of **Thalidomide-NH-(CH2)3-NH-Boc** is detailed below.

Synthesis of Thalidomide-NH-(CH2)3-NH-Boc

To a solution of 4-aminothalidomide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added N-Boc-1,3-diaminopropane (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **Thalidomide-NH-(CH2)3-NH-Boc** as a solid.

Spectroscopic Analysis

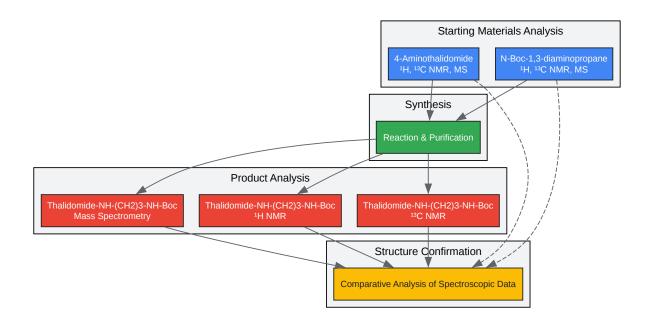
- ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight of



the synthesized compound.

Visualizing the Confirmation Workflow

The logical flow for confirming the structure of **Thalidomide-NH-(CH2)3-NH-Boc** using the presented spectroscopic data is illustrated in the following diagram.



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Caption: Workflow for Spectroscopic Confirmation.

By following the experimental protocol and comparing the resulting spectroscopic data with the reference values provided in this guide, researchers can confidently verify the successful synthesis and structural integrity of **Thalidomide-NH-(CH2)3-NH-Boc** for its application in the development of novel therapeutics.

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